2-(6-Methoxy-3-pyridyl)imidazole-5-methanol
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Overview
Description
2-(6-Methoxy-3-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-3-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-3-pyridyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-Methoxy-3-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-3-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-3-pyridyl)imidazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Methoxy-3-pyridylimidazole-5-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
Its structural features enable it to interact with various molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[2-(6-methoxypyridin-3-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O2/c1-15-9-3-2-7(4-11-9)10-12-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13) |
InChI Key |
MIGGRRSIGAQENC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
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